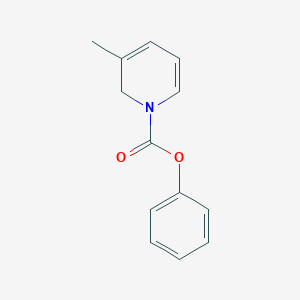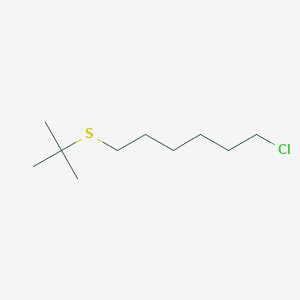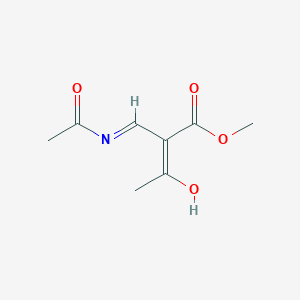
methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes an ester, a hydroxyl group, and an imine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form the imine, followed by esterification and hydroxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of raw materials, catalysts, and purification methods are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine derivative.
Applications De Recherche Scientifique
Methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, potentially modulating their activity. The ester and hydroxyl groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate: An isomer with a different configuration around the double bond.
Ethyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl (Z)-2-(aminomethyl)-3-hydroxybut-2-enoate: Lacks the acetyl group, resulting in different chemical properties.
Uniqueness
Methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of both an imine and a hydroxyl group in the same molecule allows for diverse chemical transformations and interactions.
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H11NO4/c1-5(10)7(8(12)13-3)4-9-6(2)11/h4,10H,1-3H3/b7-5-,9-4? |
Clé InChI |
PRVDKNJYSJZVBH-IIFDLGOGSA-N |
SMILES isomérique |
C/C(=C(\C=NC(=O)C)/C(=O)OC)/O |
SMILES canonique |
CC(=C(C=NC(=O)C)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


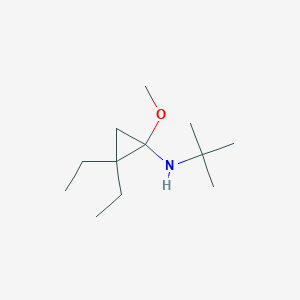
![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/no-structure.png)
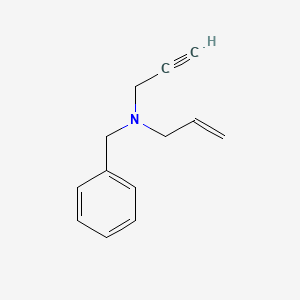

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
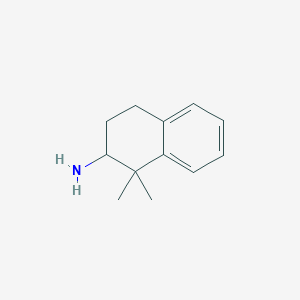
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
